molecular formula C9H18OS B1466581 1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol CAS No. 1477748-67-6

1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol

Cat. No.: B1466581
CAS No.: 1477748-67-6
M. Wt: 174.31 g/mol
InChI Key: UWPVRLGRHLTXHN-UHFFFAOYSA-N
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Description

1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol is an organic compound characterized by a cyclohexanol ring with an ethylsulfanyl group attached to the first carbon atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol can be synthesized through several methods, including:

  • Alkylation of Cyclohexanol: Cyclohexanol is reacted with ethyl mercaptan in the presence of a strong base, such as sodium hydride, to introduce the ethylsulfanyl group.

  • Reduction of Ketones: A cyclohexanone derivative can be reduced using ethyl mercaptan and a reducing agent like lithium aluminum hydride.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale alkylation reactions, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form cyclohexanone derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding cyclohexanol derivatives.

  • Substitution: The ethylsulfanyl group can be substituted with other functional groups, such as halides or nitro groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Halogenation reactions typically use halides like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Cyclohexanone and its derivatives.

  • Reduction: Cyclohexanol and its derivatives.

  • Substitution: Halogenated cyclohexanols and nitro derivatives.

Scientific Research Applications

1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic properties and potential use in drug development.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group plays a crucial role in its biological activity, influencing its binding affinity and reactivity with enzymes and receptors.

Comparison with Similar Compounds

1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol is compared with other similar compounds, such as:

  • 1-Methylcyclohexanol: Similar structure but lacks the ethylsulfanyl group.

  • 4-(Aminomethyl)-4-[(ethylsulfanyl)methyl]cyclohexan-1-ol: Contains an additional amino group.

  • 1-Ethynylcyclohexanol: Contains an ethynyl group instead of the ethylsulfanyl group.

Properties

IUPAC Name

1-(ethylsulfanylmethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18OS/c1-2-11-8-9(10)6-4-3-5-7-9/h10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPVRLGRHLTXHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1(CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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